molecular formula C14H10ClN3 B14114573 4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole

4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole

Cat. No.: B14114573
M. Wt: 255.70 g/mol
InChI Key: JHVSHDQCQLCWET-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring substituted with a phenyl group and a 4-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry”. One common method involves the reaction of 4-chlorophenyl azide with phenylacetylene in the presence of a copper(I) catalyst. The reaction is carried out under mild conditions, often at room temperature, and yields the desired triazole compound with high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction rate and yield. The use of automated systems and high-throughput screening can further improve the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using strong oxidizing agents, leading to the formation of triazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include triazole N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors and ion channels in the central nervous system. The compound may also inhibit the growth of bacteria by interfering with essential bacterial enzymes and metabolic pathways .

Properties

Molecular Formula

C14H10ClN3

Molecular Weight

255.70 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-phenyltriazole

InChI

InChI=1S/C14H10ClN3/c15-12-8-6-11(7-9-12)14-10-18(17-16-14)13-4-2-1-3-5-13/h1-10H

InChI Key

JHVSHDQCQLCWET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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